molecular formula C9H10FNO3 B1424482 Methyl 2-amino-5-fluoro-3-methoxybenzoate CAS No. 1247936-83-9

Methyl 2-amino-5-fluoro-3-methoxybenzoate

Cat. No.: B1424482
CAS No.: 1247936-83-9
M. Wt: 199.18 g/mol
InChI Key: BEWQCUSBIQLPDS-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-fluoro-3-methoxybenzoate is an organic compound with the molecular formula C9H10FNO3 It is a derivative of benzoic acid, featuring an amino group at the second position, a fluorine atom at the fifth position, and a methoxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-5-fluoro-3-methoxybenzoate typically involves the following steps:

    Nitration: Starting with methyl 3-methoxybenzoate, nitration is performed to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the compound can yield various amine derivatives.

    Substitution: The methoxy and amino groups make the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Iron powder, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Various amine derivatives.

    Substitution Products: Compounds with substituted amino or methoxy groups.

Scientific Research Applications

Methyl 2-amino-5-fluoro-3-methoxybenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which methyl 2-amino-5-fluoro-3-methoxybenzoate exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds, while the fluorine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

    Methyl 2-amino-3-methoxybenzoate: Lacks the fluorine atom, which may alter its reactivity and biological activity.

    Methyl 2-amino-5-chloro-3-methoxybenzoate: Substitution of fluorine with chlorine can significantly change the compound’s properties.

    Methyl 2-amino-5-fluoro-3-hydroxybenzoate: The methoxy group is replaced with a hydroxy group, affecting its solubility and reactivity.

Uniqueness: Methyl 2-amino-5-fluoro-3-methoxybenzoate is unique due to the presence of both fluorine and methoxy groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in medicinal chemistry where fluorine atoms are often introduced to enhance drug properties.

Properties

IUPAC Name

methyl 2-amino-5-fluoro-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c1-13-7-4-5(10)3-6(8(7)11)9(12)14-2/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWQCUSBIQLPDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1N)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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